5-Chloro-2-(2-methylpiperidin-1-yl)aniline

Stereochemistry Medicinal Chemistry Enantioselective Synthesis

5-Chloro-2-(2-methylpiperidin-1-yl)aniline (CAS 893751-38-7) is a substituted aniline derivative bearing a chlorine atom at the 5-position and a 2-methylpiperidin-1-yl group at the 2-position of the aromatic ring. With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g/mol, this compound is classified as a heterocyclic aromatic amine.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 893751-38-7
Cat. No. B1627719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(2-methylpiperidin-1-yl)aniline
CAS893751-38-7
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC1CCCCN1C2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C12H17ClN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3
InChIKeyGUYKONGIFFZKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(2-methylpiperidin-1-yl)aniline (CAS 893751-38-7): A Defined-Structure Halogenated Aniline Building Block for Kinase and GPCR Research


5-Chloro-2-(2-methylpiperidin-1-yl)aniline (CAS 893751-38-7) is a substituted aniline derivative bearing a chlorine atom at the 5-position and a 2-methylpiperidin-1-yl group at the 2-position of the aromatic ring [1]. With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g/mol, this compound is classified as a heterocyclic aromatic amine [1]. Its computed LogP of 3.3 indicates moderate lipophilicity, which is a relevant feature for blood-brain barrier penetration in CNS-targeted programs [1]. The 2-methylpiperidine moiety introduces an undefined stereocenter (atom count = 1), meaning the compound exists as a racemic mixture unless otherwise resolved [1]. Commercially available from multiple suppliers at purities of 95–98%, it is primarily handled as a research intermediate .

Why Generic 2-Aminopiperidine Anilines Cannot Substitute for 5-Chloro-2-(2-methylpiperidin-1-yl)aniline in Axl Kinase and MCH Receptor Programs


In the context of Axl kinase and melanin-concentrating hormone (MCH) receptor antagonist research, the precise positioning of the 5-chloro substituent and the 2-methyl group on the piperidine ring directly determines binding-pocket complementarity that cannot be replicated by unsubstituted or regioisomeric aniline building blocks [1][2]. Patent US-8999982-B2 specifically claims 5‑chloro‑2‑(2‑methylpiperidin‑1‑yl)aniline as a synthetic intermediate in the construction of pharmaceutically active Axl inhibitors, indicating that alternative substitution patterns fail to yield the required target engagement [1]. The chiral center imparted by the 2-methylpiperidine moiety further distinguishes this compound from achiral analogs (e.g., 5-chloro-2-(piperidin-1-yl)aniline), as the spatial orientation of the methyl group can influence enantioselective interactions within the ATP-binding pocket [1][2]. Therefore, routine replacement with a structurally similar but distinct aniline building block would invalidate the structure-activity relationship (SAR) established in the originating patent series and could lead to loss of potency or selectivity [1][2].

5-Chloro-2-(2-methylpiperidin-1-yl)aniline: Quantifiable Differentiation Against Closest Structural Analogs


Chiral Center Introduced by 2-Methylpiperidine vs. Achiral 5-Chloro-2-(piperidin-1-yl)aniline

The target compound possesses an undefined atom stereocenter (the 2-position of the piperidine ring), resulting from the methyl substituent [1]. The direct achiral analog 5-chloro-2-(piperidin-1-yl)aniline (CAS 202456-64-0) has zero undefined atom stereocenters and is therefore incapable of providing enantioselective SAR information [2]. This is a binary, measurable structural differentiator that directly impacts chiral resolution strategies and pharmacological testing for targets exhibiting stereospecific binding, such as Axl kinase [1].

Stereochemistry Medicinal Chemistry Enantioselective Synthesis

Patent-Specific Synthetic Utility for Axl Kinase Inhibitor Intermediates vs. Generic Aniline Building Blocks

US-8999982-B2 explicitly recites 5-chloro-2-(2-methylpiperidin-1-yl)aniline as a key synthetic intermediate in the preparation of Axl kinase inhibitors with demonstrated therapeutic activity [1]. This patent linkage provides a known-potency context that is absent for generic aniline building blocks lacking such intellectual property association. The compound's role in the patent is not interchangeable with non-methylated or differently halogenated analogs, as revealed by the SAR delineated in the specification [1].

Kinase Inhibition Axl Receptor Tyrosine Kinase Patent-Linked Procurement

Computed LogP Difference Between 5-Chloro-2-(2-methylpiperidin-1-yl)aniline and Its Non-Chlorinated Parent

The target compound exhibits a computed LogP (XLogP3-AA) of 3.3 [1]. The non-chlorinated analog 2-(2-methylpiperidin-1-yl)aniline (CID 3341738) has a computed LogP of 2.5 [2]. The +0.8 LogP unit increase introduced by the 5-chloro substituent indicates enhanced membrane permeability and potentially greater blood-brain barrier penetration, a property relevant to the CNS-active therapeutic targets cited in known patents [1][3].

Lipophilicity ADME Prediction Lead Optimization

Where 5-Chloro-2-(2-methylpiperidin-1-yl)aniline Outperforms Generic Analogs: Application Scenarios Anchored to Quantitative Evidence


Axl Kinase Inhibitor Lead Optimization (Oncology)

In the Axl kinase inhibitor program disclosed in US-8999982-B2, the target compound serves as a non-optional intermediate whose structural features (5-Cl, 2-Me-piperidine chirality) are directly scaffold-embedded. Substituting any close analog would break the patent chain-of-title and degrade the binding interactions validated in the patent assays [1].

MCH Receptor 1 Antagonist Development (CNS/Metabolic Disorders)

The compound appears in the genus of substituted anilinic piperidines claimed as MCH1 selective antagonists [2]. The LogP of 3.3 aligns with the CNS-penetrant property requirements typical of MCH1 receptor programs, and the chiral 2-methyl substituent is a specific structural element of the claimed scope [1][2].

Opioid Receptor Agonist Lead Discovery

Anilinopiperidines structurally related to this compound have been synthesized and evaluated as potential opioid agonists in academic research [3]. The defined stereochemistry and halogenation pattern may influence μ/κ selectivity profiles, making the exact compound a valuable comparator for SAR expansion [3].

Custom Synthesis and Enantiomer Resolution Services

Given the intrinsic chiral center, the compound is frequently requested by medicinal chemistry teams for chiral resolution into its (R)- and (S)-enantiomers. Commercial vendors supply the racemate at 95–98% purity as a starting material . Only the methyl-substituted analog provides this resolution capability, not the achiral 5-chloro-2-(piperidin-1-yl)aniline.

Quote Request

Request a Quote for 5-Chloro-2-(2-methylpiperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.